Chloro(cinnamyl)triphenyl-L5-phosphane
Description
Chloro(cinnamyl)triphenyl-L5-phosphane is an organophosphorus compound featuring a central phosphorus atom coordinated to a chloro group, a cinnamyl moiety (a phenylpropenyl group), and three phenyl rings. This compound likely serves as a ligand in catalytic or synthetic applications, where its electronic and steric properties influence reactivity.
Properties
Molecular Formula |
C27H24ClP |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
chloro-triphenyl-[(E)-3-phenylprop-2-enyl]-λ5-phosphane |
InChI |
InChI=1S/C27H24ClP/c28-29(25-17-7-2-8-18-25,26-19-9-3-10-20-26,27-21-11-4-12-22-27)23-13-16-24-14-5-1-6-15-24/h1-22H,23H2/b16-13+ |
InChI Key |
YAUJJPFGMOYCQA-DTQAZKPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(cinnamyl)triphenyl-L5-phosphane typically involves the reaction of triphenylphosphine with cinnamyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ph3P+CinnamylCl→Ph2P(Cinnamyl)Cl
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Chloro(cinnamyl)triphenyl-L5-phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phosphane can be oxidized to form phosphine oxides.
Wittig Reactions: It reacts with aldehydes and ketones to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Wittig Reactions: The reaction is usually performed in anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane.
Major Products
Substitution Reactions: The major products are substituted phosphines.
Oxidation Reactions: The major product is the corresponding phosphine oxide.
Wittig Reactions: The major products are alkenes.
Scientific Research Applications
Chloro(cinnamyl)triphenyl-L5-phosphane has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through the Wittig reaction.
Biology: It is used in the preparation of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Chloro(cinnamyl)triphenyl-L5-phosphane primarily involves its role as a nucleophile in substitution reactions and as a reagent in the Wittig reaction. In the Wittig reaction, the phosphane forms a ylide intermediate, which reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of carbon-carbon double bonds and the stabilization of reaction intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Chloro(cinnamyl)triphenyl-L5-phosphane belongs to a class of organophosphorus ligands with mixed substituents. Key structural analogs include:
| Compound | Substituents | Key Structural Features |
|---|---|---|
| Triphenylphosphine (PPh₃) | Three phenyl groups | Electron-rich, low steric bulk |
| Cinnamyltriphenylphosphonium salts | Cinnamyl + phenyl groups | Ionic character, bulkier than PPh₃ |
| Chlorotriphenylphosphine (ClPPh₃) | Chloro + three phenyl groups | Electron-withdrawing chloro group |
This compound combines features of these analogs: the chloro group (electron-withdrawing), cinnamyl (sterically demanding and aromatic), and phenyl groups (moderate electron donation). This hybrid structure may offer unique reactivity in catalysis compared to simpler ligands like PPh₃ .
Electronic Effects
The chloro substituent significantly reduces electron density at the phosphorus center compared to non-chlorinated analogs. Evidence from related compounds (e.g., nitration inhibitors in Molecules 2014) shows that electron-withdrawing groups like chloro enhance bioactivity in certain contexts by polarizing reactive sites . In catalysis, this electron deficiency could stabilize metal centers in oxidation states requiring weaker donor ligands. Conversely, cinnamyl’s conjugated π-system may facilitate back-donation in metal complexes, a feature absent in purely aliphatic or chloro-substituted phosphines.
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